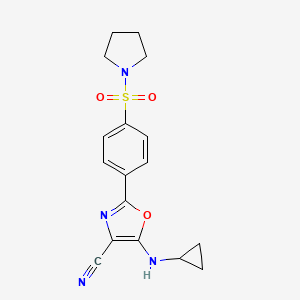
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DM-1, is a synthetic compound that has shown potential as an anticancer agent. It was first synthesized in 2003 by researchers at the University of Michigan Medical School. Since then, DM-1 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential applications in cancer therapy.
作用機序
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea's mechanism of action is based on its ability to bind to tubulin. Tubulin is a protein that plays an important role in the formation of microtubules, which are essential for cell division. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea binds to tubulin at the colchicine site, which is located on the beta subunit of the protein. This binding prevents the formation of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can induce apoptosis, or programmed cell death, in cancer cells. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea as an anticancer agent is that it is effective against a wide range of cancer cell lines. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal, healthy cells. However, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea also has some limitations. For example, it is a relatively complex compound to synthesize, which can make it difficult to produce in large quantities. In addition, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has a relatively short half-life, meaning that it is quickly eliminated from the body.
将来の方向性
There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new formulations of 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea that can improve its pharmacokinetic properties, such as its half-life. Finally, there is potential for the development of combination therapies that combine 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea with other anticancer agents to increase its efficacy.
合成法
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylthiobutylamine to form a Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with isocyanate to form 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea works by binding to tubulin, a protein that is essential for cell division. This binding prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. As a result, 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea causes cell cycle arrest and ultimately leads to cell death.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-19-11-4-5-12(13(8-11)20-2)16-14(18)15-9-10(17)6-7-21-3/h4-5,8,10,17H,6-7,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFTIQVQANUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(CCSC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)



![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)